3'-Hydroxy-3,4-methylenedioxy chalcone 3'-Hydroxy-3,4-methylenedioxy chalcone
Brand Name: Vulcanchem
CAS No.: 92965-03-2
VCID: VC14258404
InChI: InChI=1S/C16H12O4/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9,17H,10H2
SMILES:
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol

3'-Hydroxy-3,4-methylenedioxy chalcone

CAS No.: 92965-03-2

Cat. No.: VC14258404

Molecular Formula: C16H12O4

Molecular Weight: 268.26 g/mol

* For research use only. Not for human or veterinary use.

3'-Hydroxy-3,4-methylenedioxy chalcone - 92965-03-2

Specification

CAS No. 92965-03-2
Molecular Formula C16H12O4
Molecular Weight 268.26 g/mol
IUPAC Name 3-(1,3-benzodioxol-5-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C16H12O4/c17-13-3-1-2-12(9-13)14(18)6-4-11-5-7-15-16(8-11)20-10-19-15/h1-9,17H,10H2
Standard InChI Key COJCBVVHBVEQGB-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CC(=CC=C3)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a chalcone backbone (C6-C3-C6\text{C}_6\text{-C}_3\text{-C}_6) with a 3-hydroxy group on ring B and a 3,4-methylenedioxy moiety on ring A (Figure 1). This arrangement creates distinct electronic properties, as confirmed by NMR and mass spectrometry data . The methylenedioxy group (-OCH2O-\text{-OCH}_2\text{O-}) at positions 3 and 4 of ring A enhances planarity, potentially influencing DNA intercalation capabilities observed in related compounds .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC16H12O4\text{C}_{16}\text{H}_{12}\text{O}_4
Molecular Weight268.26 g/mol
IUPAC Name(E)-3-(3,4-methylenedioxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one
CAS Registry Number92965-03-2
SMILES NotationO=C(/C=C/C1=CC(O)=C(O)C=C1)C2=CC(O)=C(OC3OC4)C=CC2=3

Spectroscopic Characterization

1H NMR analysis reveals characteristic signals:

  • δ 13.46 ppm (s, 1H): Enolic hydroxyl proton

  • δ 7.90–6.49 ppm (m, 10H): Aromatic protons

  • δ 5.98 ppm (s, 2H): Methylenedioxy protons

The UV-Vis spectrum shows strong absorption at λmax 368 nm (ε\varepsilon = 18,500 M−1cm−1), consistent with extended π-conjugation in the chalcone system .

Synthesis and Modification Strategies

Emerging Synthetic Approaches

Recent advances demonstrate:

  • Microwave-assisted synthesis reduces reaction time from 5h → 15min (85% yield)

  • Organocatalytic asymmetric synthesis achieves 92% enantiomeric excess for chiral analogs

CompoundIC50 (μM)Cancer Cell LineMechanism
Methylenedioxychalcone 12.4MCF-7 (Breast)Topoisomerase II inhibition
6-Fluoro analog 8.9A549 (Lung)5-Lipoxygenase inhibition
3'-Hydroxy derivative 15.7*HeLa (Cervical)*Caspase-3 activation*

*Predicted values based on QSAR modeling of structural analogs

Antimicrobial Effects

The compound's α,β-unsaturated ketone moiety enables nucleophilic attack on microbial proteins:

  • 50% growth inhibition of S. aureus at 128 μg/mL (vs. 32 μg/mL for chloramphenicol)

  • Synergistic effects observed with β-lactam antibiotics (FICI = 0.312)

Anti-inflammatory Action

Molecular docking studies predict strong binding to COX-2 (ΔG = −9.8 kcal/mol) and 5-LOX (ΔG = −8.2 kcal/mol) . In murine models, related chalcones reduce paw edema by 62% at 50 mg/kg .

Structure-Activity Relationships

Critical pharmacophoric elements:

  • Methylenedioxy Group: Enhances membrane permeability (LogP = 2.8 vs. 1.9 for non-methylenedioxy analogs)

  • 3'-Hydroxyl Position: Facilitates hydrogen bonding with biological targets (bond length = 1.82 Å)

  • Conjugated Enone System: Required for Michael addition reactivity (k = 3.4 × 10−3 s−1)

Figure 2: Proposed Mechanism of Action
Chalcone+Cellular ThiolsAdduct FormationNF-κB Pathway Inhibition\text{Chalcone} + \text{Cellular Thiols} → \text{Adduct Formation} → \text{NF-κB Pathway Inhibition}

Pharmacokinetic Considerations

Absorption and Distribution

  • Oral bioavailability: 42% (rat model)

  • Plasma protein binding: 89%

  • Blood-brain barrier penetration: LogBB = −0.7

Metabolism

Primary pathways:

  • Hepatic glucuronidation (UGT1A1, KmK_m = 18 μM)

  • CYP3A4-mediated oxidation (VmaxV_{max} = 12 pmol/min/mg)

Toxicology Profile

Acute toxicity studies in rodents show:

  • LD50 = 1,250 mg/kg (oral)

  • No genotoxicity at ≤100 μM (Ames test)

  • Hepatotoxicity threshold: 300 mg/kg/day (28-day study)

Current Research Challenges

  • Synthetic Complexity: Multi-step protection/deprotection required for hydroxyl groups

  • Solubility Limitations: Aqueous solubility = 0.8 mg/mL (pH 7.4)

  • Metabolic Instability: Plasma t1/2 = 2.3h (rat)

Future Directions

  • Prodrug Development: Phosphate esters improve solubility to 12 mg/mL

  • Nanoparticle Delivery: PLGA encapsulation enhances tumor accumulation 3.7-fold

  • Targeted Modifications: Introduction of fluorine atoms increases metabolic stability (t1/2 → 5.1h)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator